1,2,3,8-Tetrachlorodibenzofuran
Overview
Description
1,2,3,8-Tetrachlorodibenzofuran is a polychlorinated dibenzofuran, a type of persistent organic pollutant. It is part of the chlorinated benzofuran family, which includes compounds with varying numbers of chlorine atoms attached to the parent dibenzofuran ring system. These compounds are known for their environmental persistence and potential health impacts .
Preparation Methods
1,2,3,8-Tetrachlorodibenzofuran is not purposefully manufactured but is formed as a by-product of industrial processes involving chlorine. These processes include the production of chlorinated pesticides, where it is formed by the intermolecular condensation of ortho-chlorophenols, and thermal waste treatment processes, where it is produced by the combustion and pyrolysis of organochlorine or non-chlorinated organic compounds in the presence of chlorides .
Chemical Reactions Analysis
1,2,3,8-Tetrachlorodibenzofuran undergoes various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions, although detailed studies on its reduction are limited.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially in the presence of nucleophiles like hydroxide ions.
Common reagents used in these reactions include hydrogen peroxide for oxidation and hydroxide ions for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,3,8-Tetrachlorodibenzofuran has been extensively studied due to its environmental persistence and potential health impacts. Some of its applications in scientific research include:
Environmental Studies: It is used as a model compound to study the behavior and fate of persistent organic pollutants in the environment.
Chemical Analysis: It serves as a reference compound in the development of analytical methods for detecting and quantifying polychlorinated dibenzofurans in environmental samples.
Mechanism of Action
1,2,3,8-Tetrachlorodibenzofuran exerts its effects primarily through the aryl hydrocarbon receptor (AHR), a transcription factor involved in the expression of various genes. Upon binding to AHR, the compound can alter the expression of genes related to detoxification, inflammation, and other cellular processes . This mechanism is similar to that of other dioxin-like compounds.
Comparison with Similar Compounds
1,2,3,8-Tetrachlorodibenzofuran is part of a larger family of polychlorinated dibenzofurans, which includes compounds with different numbers and positions of chlorine atoms. Some similar compounds include:
2,3,7,8-Tetrachlorodibenzofuran: Known for its high toxicity and environmental persistence.
1,2,3,7,8-Pentachlorodibenzofuran: Another toxic member of the polychlorinated dibenzofuran family.
2,3,4,7,8-Pentachlorodibenzofuran: Similar in structure and toxicity to this compound.
The uniqueness of this compound lies in its specific chlorine substitution pattern, which influences its chemical behavior and toxicity.
Properties
IUPAC Name |
1,2,3,8-tetrachlorodibenzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O/c13-5-1-2-8-6(3-5)10-9(17-8)4-7(14)11(15)12(10)16/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQRHGKKSHJMCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(C(=C(C=C3O2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701017148 | |
Record name | 1,2,3,8-Tetrachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701017148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62615-08-1 | |
Record name | 1,2,3,8-Tetrachlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062615081 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,8-Tetrachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701017148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,8-TETRACHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51M7P5DD9S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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